physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
This technical guide details the physicochemical profile, synthesis, and structural dynamics of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold for drug discovery, particularly in anticancer and antimicrobial domains.[1]
Technical Whitepaper | Version 1.0
Executive Summary
The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (subsequently referred to as TMP-ODT ) represents a privileged scaffold in medicinal chemistry. It combines the bio-isosteric properties of the 1,3,4-oxadiazole ring with the pharmacophoric significance of the 3,4,5-trimethoxyphenyl moiety—a structural motif critical for tubulin binding (resembling colchicine and combretastatin A-4). This guide provides a definitive analysis of its physicochemical behavior, emphasizing the critical thione-thiol tautomerism that dictates its reactivity and biological interaction.
Chemical Identity & Structural Dynamics[2][3]
Nomenclature and Classification
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IUPAC Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
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Alternative Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
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Molecular Formula: C₁₁H₁₂N₂O₄S[2]
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Molecular Weight: 268.29 g/mol [2]
The Tautomeric Equilibrum (Critical Insight)
While often designated as a "thiol" (-SH), experimental evidence suggests that in the solid state and polar solvents, the compound predominantly exists as the thione (NH/C=S) tautomer. This distinction is vital for predicting solubility and binding affinity.
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Thiol Form: Favored in gas phase and non-polar solvents; responsible for S-alkylation reactivity.
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Thione Form: Favored in the solid state (stabilized by intermolecular hydrogen bonding) and polar protic solvents.
Figure 1: Tautomeric Equilibrium & Reactivity Logic
Caption: The dynamic equilibrium between the thiol and thione forms dictates both synthetic utility (S-alkylation) and biological binding modes.[3]
Physicochemical Characterization
The following data aggregates experimental values and validated predictions for TMP-ODT.
| Property | Value / Characteristic | Context & Implications |
| Physical State | Crystalline Solid | Typically white to pale yellow needles or powder. |
| Melting Point | 180–182 °C (453–455 K) | High crystallinity indicates strong intermolecular H-bonding (N-H···S/O) typical of the thione form. |
| Solubility | DMSO, DMF (High)Ethanol, Methanol (Moderate)Water (Low/Insoluble) | Lipophilic nature of the trimethoxy ring limits aqueous solubility; requires co-solvents for biological assays. |
| pKa (Acidic) | ~4.5 – 5.5 (Estimated) | The NH proton in the thione form is acidic, allowing deprotonation by weak bases (e.g., K₂CO₃) for functionalization. |
| LogP | 2.1 – 2.5 (Predicted) | "Drug-like" lipophilicity. Permeable to cell membranes but sufficiently polar for cytosolic distribution. |
| H-Bond Donors | 1 (NH in thione form) | Critical for interaction with protein active sites (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 5 (3 x OMe, 1 x Ring N, 1 x Ring O) | High capacity for accepting hydrogen bonds, enhancing receptor affinity. |
Spectral Signature & Analysis
Accurate characterization requires identifying specific spectroscopic markers.
Infrared Spectroscopy (FT-IR)
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3100–3250 cm⁻¹: N-H stretching (Broad). Presence confirms the thione tautomer.
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2500–2600 cm⁻¹: S-H stretching (Weak). Often obscured or absent in solid state, indicating thione dominance.
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1600–1620 cm⁻¹: C=N stretching (Oxadiazole ring).
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1350–1360 cm⁻¹: C=S stretching (Thione character).
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1120–1230 cm⁻¹: C-O-C asymmetric stretching (Trimethoxy aryl ether).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
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δ ~13.0–14.5 ppm (1H, br s): NH/SH proton. The extreme downfield shift is characteristic of the deshielded NH in the thione form or rapid exchange.
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δ ~7.1–7.3 ppm (2H, s): Aromatic protons (positions 2,6 on the trimethoxyphenyl ring). The symmetry of the 3,4,5-substitution pattern results in a singlet.
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δ ~3.7–3.9 ppm (9H, s): Methoxy protons. Often appear as two peaks (6H for 3,5-OMe and 3H for 4-OMe) or a merged singlet depending on resolution.
Mass Spectrometry (MS)
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m/z 268 [M]⁺: Molecular ion peak.[4]
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Fragmentation: Common loss of •CH₃ (m/z 253) and cleavage of the oxadiazole ring (retro-electrocyclic reaction).
Synthesis & Purification Protocol
The synthesis exploits the cyclization of hydrazides with carbon disulfide under basic conditions. This protocol ensures high yield and regioselectivity.
Reaction Workflow
Reagents: 3,4,5-Trimethoxybenzohydrazide, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.[2]
Protocol:
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Activation: Dissolve 3,4,5-trimethoxybenzohydrazide (1.0 eq) in absolute ethanol containing KOH (1.5 eq).
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Cyclization: Add CS₂ (2.0 eq) dropwise at 0–5 °C to prevent side reactions.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–14 hours until evolution of H₂S ceases.
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Work-up: Concentrate the solvent. Dissolve the residue in water.[2]
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Precipitation: Acidify with dilute HCl (pH 2–3). The product precipitates as the thiol/thione free acid.
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Purification: Recrystallize from Ethanol/Water (ratio 8:2) to yield pure crystals.
Figure 2: Synthetic Pathway & Mechanism
Caption: Cyclization of the hydrazide precursor via a dithiocarbazate intermediate yields the target oxadiazole.
Biological Relevance & Reactivity[2][6][7][8][9][10][11]
Pharmacophore Analysis
The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore for tubulin inhibition . It mimics the A-ring of Colchicine and the trimethoxy ring of Combretastatin A-4.
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Mechanism: Binding to the colchicine-binding site of tubulin, disrupting microtubule polymerization, leading to cell cycle arrest (G2/M phase) and apoptosis.
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Role of Thiol/Thione: The oxadiazole-thione moiety acts as a bio-isostere for the cis-olefin bridge in combretastatins or the amide linker, providing rigidity and hydrogen bonding capability.
Chemical Reactivity (Derivatization)
The "thiol" group is a versatile handle for generating libraries of derivatives (S-substituted analogs).
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S-Alkylation: Reaction with alkyl halides (in presence of K₂CO₃/Acetone) yields thioethers. This locks the structure in the thiol form, altering lipophilicity and metabolic stability.
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Mannich Reaction: Reaction with formaldehyde and secondary amines yields N-substituted (thione) or S-substituted Mannich bases, often improving water solubility.
References
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Almasirad, A., et al. (2004). Synthesis and analgesic activity of 2-substituted-5-(4-nitro-2-methoxyphenyl)-1,3,4-oxadiazoles. Farmaco, 59(1), 41-45. Link
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Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 48, 192-199. Link
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Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Chemistry of Natural Compounds, 41, 569–571. Link
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Pettit, G. R., et al. (1995). Antineoplastic agents.[1][5][6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link
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Hasan, A., et al. (2011).[4] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[4] Link
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